Hex-2-en-1-yl pentanoate

Catalog No.
S15766500
CAS No.
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hex-2-en-1-yl pentanoate

Product Name

Hex-2-en-1-yl pentanoate

IUPAC Name

hex-2-enyl pentanoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3

InChI Key

WDXAMNXWZLXISB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC=CCCC

Hex-2-en-1-yl pentanoate is an organic compound classified as an ester. Its chemical formula is C11H20O2C_{11}H_{20}O_{2}, and it is formed from the reaction of hex-2-en-1-ol and pentanoic acid. The compound is characterized by its fruity aroma, which makes it valuable in the flavor and fragrance industries. The structure consists of a hexene chain with a double bond at the second position, contributing to its unique properties and reactivity.

  • Hydrolysis: In the presence of water and either an acid or base catalyst, hex-2-en-1-yl pentanoate can be hydrolyzed back into its parent alcohol (hex-2-en-1-ol) and pentanoic acid.
  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in various oxidation products.
  • Reduction: Reduction reactions can convert the ester into its corresponding alcohol and carboxylic acid using reducing agents such as lithium aluminum hydride or sodium borohydride.

The primary method for synthesizing hex-2-en-1-yl pentanoate is through esterification, where hex-2-en-1-ol reacts with pentanoic acid in the presence of an acid catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of reactants into the ester product. In industrial settings, continuous reactors are often employed to enhance efficiency and yield during production.

Hex-2-en-1-yl pentanoate has diverse applications across various fields:

  • Flavor and Fragrance Industry: Its fruity aroma makes it a popular choice for flavoring agents in food products and fragrances in cosmetics.
  • Scientific Research: It serves as a model compound in studies related to esterification and hydrolysis reactions, providing insights into reaction mechanisms.
  • Medicine: The compound has been investigated for potential use in drug delivery systems due to its ability to form stable esters, which can improve the bioavailability of certain drugs.

Hex-2-en-1-yl pentanoate can be compared with several similar compounds, highlighting its unique characteristics:

Compound NameChemical FormulaNotable Features
Hexyl acetateC7H14O2C_{7}H_{14}O_{2}Known for its apple-like aroma
Ethyl butanoateC6H12O2C_{6}H_{12}O_{2}Has a pineapple-like scent
Isoamyl acetateC7H14O2C_{7}H_{14}O_{2}Commonly referred to as banana oil
trans-2-Hexenyl valerateC11H20O2C_{11}H_{20}O_{2}Similar structure but different properties

Uniqueness: Hex-2-en-1-yl pentanoate stands out due to its combination of hex-2-en-1-ol and pentanoic acid, giving it a distinct fruity aroma that differentiates it from other esters. Its unique structural attributes contribute to its specific applications in flavoring and fragrance, making it a valuable compound in both industrial and research settings .

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

184.146329876 g/mol

Monoisotopic Mass

184.146329876 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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